N-Butyl-N-(5-phenylthiophen-2-yl)benzamide
Description
N-Butyl-N-(5-phenylthiophen-2-yl)benzamide is an organic compound that belongs to the class of amides. This compound features a benzamide core with a butyl group and a phenylthiophene moiety attached to the nitrogen atom. Amides are known for their stability and are commonly found in various natural and synthetic compounds.
Properties
CAS No. |
62188-01-6 |
|---|---|
Molecular Formula |
C21H21NOS |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-butyl-N-(5-phenylthiophen-2-yl)benzamide |
InChI |
InChI=1S/C21H21NOS/c1-2-3-16-22(21(23)18-12-8-5-9-13-18)20-15-14-19(24-20)17-10-6-4-7-11-17/h4-15H,2-3,16H2,1H3 |
InChI Key |
XESOFFCUZUTHQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=C(S1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(5-phenylthiophen-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of a carboxylic acid derivative with an amine. For instance, the reaction of benzoic acid with butylamine in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) can yield the desired amide .
Industrial Production Methods
Industrial production of this compound typically involves the use of efficient catalysts and optimized reaction conditions. The Ritter reaction, which involves the reaction of nitriles with alcohols or amines in the presence of a strong acid, is a common method used in industrial settings . This method allows for high yields and can be conducted under solvent-free conditions at room temperature.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(5-phenylthiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenylthiophene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Butyl-N-(5-phenylthiophen-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Butyl-N-(5-phenylthiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzamide: Lacks the phenylthiophene moiety, resulting in different chemical and biological properties.
N-Phenylbenzamide: Lacks the butyl group, which can affect its solubility and reactivity.
N-(5-Phenylthiophen-2-yl)benzamide: Lacks the butyl group, leading to differences in its physical and chemical properties.
Uniqueness
N-Butyl-N-(5-phenylthiophen-2-yl)benzamide is unique due to the presence of both the butyl group and the phenylthiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
